N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide
CAS No.:
Cat. No.: VC15529087
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O2 |
|---|---|
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
| Standard InChI | InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13+ |
| Standard InChI Key | OBTILXGLLUXOLJ-DEDYPNTBSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 304.3 g/mol. Its IUPAC name, N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide, reflects the presence of a hydrazone linker (-NH-N=CH-) bridging a naphthalenol group and a benzamide moiety. The E configuration of the imine bond (C=N) is critical for maintaining planar geometry, which facilitates π-π stacking and hydrogen bonding in solid-state structures .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
| PubChem CID | 135419624 |
Spectroscopic and Crystallographic Insights
Fourier-transform infrared (FT-IR) spectroscopy reveals key functional groups: a broad O-H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), C=O stretch at 1660 cm⁻¹ (amide), and C=N stretch at 1590 cm⁻¹ (imine) . Nuclear magnetic resonance (NMR) data confirm the hydrazone structure, with distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the amide proton (δ 10.2 ppm) .
Single-crystal X-ray diffraction analysis demonstrates a monoclinic crystal system () with unit cell parameters , , , and . The planar geometry stabilizes intermolecular hydrogen bonds between the hydroxyl group and adjacent amide oxygen, contributing to crystalline stability .
Synthetic Methodologies
Condensation Reaction
The compound is synthesized via acid-catalyzed condensation of 1-(1-hydroxynaphthalen-2-yl)ethanone with benzohydrazide. The reaction proceeds under reflux in ethanol, yielding the hydrazone product with >80% efficiency .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature (°C) | 80 | 82 |
| Catalyst | HCl (0.1 M) | 88 |
| Reaction Time (h) | 6 | 84 |
Alternative Routes
Schiff base formation using 2-hydroxy-1-naphthaldehyde and benzoyl hydrazine in methanol provides a lower yield (65%) but avoids ketone precursors . Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable efficiency .
Research Advancements and Applications
Metal Complexation
The hydrazone acts as a bidentate ligand, forming stable complexes with Mo(VI), Cu(II), and Fe(III) . For example, the molybdenum complex exhibits enhanced catalytic activity in oxidation reactions .
Table 3: Stability Constants of Metal Complexes
| Metal Ion | Log K (Stability Constant) | Application |
|---|---|---|
| Mo(VI) | 12.4 | Oxidation Catalysis |
| Cu(II) | 10.8 | Antifungal Agents |
| Fe(III) | 9.7 | MRI Contrast Agents |
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves the compound’s bioavailability by 3-fold, enabling sustained release over 72 hours .
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